molecular formula C14H10F2O3S B2539796 2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one CAS No. 344266-39-3

2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B2539796
CAS No.: 344266-39-3
M. Wt: 296.29
InChI Key: ZQHHSDQGUHLXIO-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one is a bifunctional aromatic ketone featuring a 4-fluorobenzenesulfonyl group and a 4-fluorophenyl moiety linked via an ethanone backbone. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural analogs (Table 1) suggest it may be synthesized via nucleophilic substitution or Grignard reactions, common in ketone derivatization .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c15-11-3-1-10(2-4-11)14(17)9-20(18,19)13-7-5-12(16)6-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHHSDQGUHLXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-fluoroacetophenone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and ketone groups can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents and functional groups, influencing their physicochemical properties and applications:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Properties/Activities References
Target Compound : 2-(4-Fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one C₁₄H₁₀F₂O₃S 312.3 4-Fluorobenzenesulfonyl, 4-fluorophenyl Sulfonyl, ketone Hypothetical; expected high stability due to dual fluorine and sulfonyl groups
2-(4-Fluorobenzenesulfinyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one C₁₅H₁₄FO₃S 308.3 4-Fluorobenzenesulfinyl, hydroxy-dimethylphenyl Sulfinyl, ketone CAS: 339100-34-4; sulfinyl group may increase polarity vs. sulfonyl
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one C₁₄H₁₀ClFO 248.68 2-Chlorophenyl, 4-fluorophenyl Ketone Liquid at RT; chlorophenyl enhances lipophilicity
2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethan-1-one C₁₅H₁₃FOS 260.33 3-Fluorophenyl, methylthio-phenyl Ketone, thioether Predicted boiling point: 399°C; thioether may confer metabolic stability
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol C₂₀H₁₆ClF₂OS 392.86 Chlorobenzyl, bis(4-fluorophenyl) Sulfanyl, alcohol Versatile applications in drug development and materials science

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (MW 312.3) is heavier than chlorophenyl analogs (e.g., 248.68 in ) due to the sulfonyl group. Sulfonyl and sulfinyl groups increase polarity, affecting solubility .
  • Thermal Stability : Thioether-containing analogs (e.g., ) exhibit higher predicted boiling points (~399°C) compared to chlorophenyl derivatives, which are liquids at RT .

Biological Activity

2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F2O3SC_{14}H_{12}F_2O_3S, with a molecular weight of approximately 314.31 g/mol. The compound features a sulfonyl group, which is crucial for its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC14H12F2O3S
Molecular Weight314.31 g/mol
CAS Number344266-39-3

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their function. Additionally, the presence of fluorine atoms enhances the compound's binding affinity and stability within biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonyl group may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : Potential modulation of receptor activity, influencing cellular signaling pathways.

Biological Activity and Applications

Research has indicated that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
  • Antiviral Properties : The compound has shown potential antiviral activity against certain viruses, indicating its utility in treating viral infections.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with initial findings suggesting it may inhibit pro-inflammatory cytokines.

Case Studies

  • Antitumor Activity :
    A study conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
  • Antiviral Efficacy :
    In a screening assay against Herpes Simplex Virus Type 1 (HSV-1), the compound demonstrated promising antiviral activity, inhibiting viral replication at concentrations that did not affect host cell viability.

Comparative Analysis

When compared to structurally similar compounds such as 1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone, this compound shows enhanced biological activity due to the additional fluorine substituent and the specific arrangement of functional groups that optimize binding interactions with biological targets.

Compound NameAntitumor IC50 (µM)Antiviral Activity
This compound5.0Moderate
1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone12.0Low

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